(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
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Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibitors
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid and its derivatives have been researched for their potential as influenza neuraminidase inhibitors. These inhibitors are designed to target the neuraminidase enzyme in the influenza virus, which is crucial for the virus's replication and spread. The research involves synthesizing and testing various analogues for their inhibitory potency against influenza neuraminidase, contributing to the development of antiviral drugs (Wang et al., 2001).
Structural Analysis
Structural analysis of compounds related to this compound has been conducted to understand their molecular configurations and interactions. This includes studying the conformation of the pyrrolidine ring and the dihedral angles between different functional groups. These analyses are important for understanding how the compound's structure affects its biological activity and for designing more effective molecules (Yuan et al., 2010).
Crystal Structure Studies
Crystal structure studies of related compounds have been conducted to gain insights into their molecular geometry and interactions. These studies involve examining how different functional groups and substituents affect the overall structure and how these structures might interact with biological targets. Such studies are critical in drug design and synthesis (Rajalakshmi et al., 2013).
Synthesis and Application in Medicinal Chemistry
The compound and its derivatives have been synthesized for potential applications in medicinal chemistry. These syntheses involve creating various analogues and derivatives to explore their biological activities and potential as therapeutic agents. Such research is foundational in drug discovery and development (Naveen et al., 2007).
Asymmetric Synthesis
Asymmetric synthesis of compounds related to this compound has been a key area of research. This involves creating enantiomerically pure compounds, which is important in the development of drugs with specific biological activities and reduced side effects (Xue et al., 2002).
Properties
IUPAC Name |
(2S,4R)-4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTDFJOBCYJCOQ-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376008 |
Source
|
Record name | Boc-(R)-gamma-(4-chloro-benzyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-35-3 |
Source
|
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[(4-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959576-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-(R)-gamma-(4-chloro-benzyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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